Cas no 885279-08-3 (2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde)
2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Ethylphenyl)thiazole-4-carbaldehyde
- 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde
- 2-(3-Ethyl-phenyl)-thiazole-4-carbaldehyde
- 4-Thiazolecarboxaldehyde,2-(3-ethylphenyl)-
- AB27009
- 2-(3-ethylphenyl)thiazole-4-carboxaldehyde
- FT-0759444
- A19596
- 885279-08-3
- DTXSID70695886
- DB-077792
-
- MDL: MFCD06738369
- Inchi: 1S/C12H11NOS/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3
- InChI Key: OSCBSOZMXHNLDB-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)N=C1C1=CC=CC(=C1)CC
Computed Properties
- Exact Mass: 217.05600
- Monoisotopic Mass: 217.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 58.2A^2
Experimental Properties
- PSA: 58.20000
- LogP: 3.18500
2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059002862-1g |
2-(3-Ethylphenyl)thiazole-4-carbaldehyde |
885279-08-3 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM124283-1g |
2-(3-ethylphenyl)thiazole-4-carbaldehyde |
885279-08-3 | 95% | 1g |
$310 | 2021-08-05 | |
| Chemenu | CM124283-1g |
2-(3-ethylphenyl)thiazole-4-carbaldehyde |
885279-08-3 | 95% | 1g |
$*** | 2023-05-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1205-1G |
2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde |
885279-08-3 | 95% | 1g |
¥ 1,537.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531476-1g |
2-(3-Ethylphenyl)thiazole-4-carbaldehyde |
885279-08-3 | 98% | 1g |
¥2368.00 | 2024-04-27 | |
| Ambeed | A456348-1g |
2-(3-Ethylphenyl)thiazole-4-carbaldehyde |
885279-08-3 | 95+% | 1g |
$260.0 | 2025-04-15 |
2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde Suppliers
2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde
Introduction to 2-(3-Ethylphenyl)-1,3-Thiazole-4-Carbaldehyde (CAS No. 885279-08-3)
2-(3-Ethylphenyl)-1,3-thiazole-4-carbaldehyde, also known by its CAS number 885279-08-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are heterocyclic compounds containing a sulfur and a nitrogen atom in a five-membered ring. The presence of the aldehyde functional group at the 4-position of the thiazole ring, along with the substituted phenyl group, imparts distinct chemical and biological properties to this molecule.
The synthesis of 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization to introduce the aldehyde group. One common synthetic route involves the reaction of 3-ethylbenzaldehyde with thiourea followed by cyclization and oxidation steps. This compound has been extensively studied for its potential as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
In the realm of medicinal chemistry, 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde has shown promise as a lead compound for the development of novel therapeutic agents. Recent research has focused on its anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde and its derivatives could be valuable candidates for the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde has also been investigated for its potential anticancer activities. Preclinical studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde selectively inhibited the growth of human breast cancer cells while showing minimal toxicity to normal cells.
The structural versatility of 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde makes it an attractive scaffold for drug design and optimization. Researchers have explored various modifications to the phenyl ring and the thiazole core to enhance the biological activity and pharmacokinetic properties of this compound. For instance, substituting different functional groups on the phenyl ring can significantly alter the lipophilicity and solubility of the molecule, which are crucial parameters for drug delivery and bioavailability.
In addition to its therapeutic potential, 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde has found applications in other areas such as materials science and analytical chemistry. Its unique electronic properties make it suitable for use in organic electronics and sensors. For example, recent studies have shown that derivatives of this compound can be used as efficient electron transport materials in organic light-emitting diodes (OLEDs) due to their high electron mobility and stability.
The safety profile of 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde is another important aspect that has been evaluated in various studies. Toxicological assessments have generally shown that this compound is well-tolerated at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 2-(3-ethylphenyl)-1,3-thiazole-4-carbaldehyde (CAS No. 885279-08-3) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or functional material. Ongoing research continues to uncover new insights into its properties and potential uses, highlighting its significance in multiple scientific disciplines.
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